N-(5-chloro-2-methoxyphenyl)-1-(cyclopropylsulfonyl)azetidine-3-carboxamide
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Description
N-(5-chloro-2-methoxyphenyl)-1-(cyclopropylsulfonyl)azetidine-3-carboxamide, also known as SM08502, is a small molecule drug candidate that has shown potential in various scientific research applications. This compound was first synthesized by Sumitomo Dainippon Pharma Co., Ltd., and has since been studied extensively for its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Scientific Research Applications
Structure Analysis and Pharmacological Activity
Structure and Solid State Analysis : The structure of glibenclamide, a compound with a somewhat related structure, has been extensively studied, revealing insights into its behavior in both solution and solid states. This research is fundamental for understanding the physicochemical properties of similar compounds (Sanz et al., 2012).
Synthesis and Cytotoxicity : The synthesis and in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells of new derivatives highlight the potential of such compounds in cancer research. This provides a pathway to consider the cytotoxic properties of related chemical entities (Hassan, Hafez, & Osman, 2014).
Antidepressant and Nootropic Activities
- Antidepressant and Nootropic Agents : Compounds synthesized from similar chemical structures have shown potential as antidepressant and nootropic agents. This indicates a possible research interest in investigating the neuropharmacological activities of such compounds (Thomas et al., 2016).
Polymerization and Material Science
- Anionic Polymerization : Research into the polymerization of N-sulfonylazetidines provides insights into the development of new polymers with potential applications in materials science. This could suggest avenues for exploring the polymerization behavior of related compounds (Reisman et al., 2020).
Antiviral and Antimicrobial Research
- HIV-1 Reverse Transcriptase Inhibitors : The development of novel, non-nucleoside inhibitors of HIV-1 reverse transcriptase from compounds with similar structures underscores the potential for antiviral research. This might suggest the interest in evaluating the compound for antiviral properties (Williams et al., 1993).
properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-1-cyclopropylsulfonylazetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O4S/c1-21-13-5-2-10(15)6-12(13)16-14(18)9-7-17(8-9)22(19,20)11-3-4-11/h2,5-6,9,11H,3-4,7-8H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQQMZWLJFVXOJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2CN(C2)S(=O)(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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